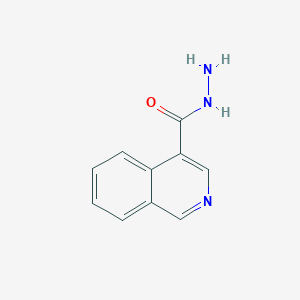

Isoquinoline-4-carbohydrazide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

isoquinoline-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-13-10(14)9-6-12-5-7-3-1-2-4-8(7)9/h1-6H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIQUXWSLZSEQLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80700935 | |

| Record name | Isoquinoline-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-60-6 | |

| Record name | Isoquinoline-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Isoquinoline 4 Carbohydrazide and Its Derivatives

Synthetic Pathways to Isoquinoline-4-carbohydrazide Precursors

The foundational step in the synthesis of this compound is the creation of its corresponding carboxylic acid precursor. This is most commonly achieved through established named reactions, followed by conversion to the hydrazide via esterification and subsequent reaction with hydrazine (B178648).

Pfitzinger Reaction Protocols for Quinoline (B57606)/Isoquinoline (B145761) Carboxylic Acid Formation

The Pfitzinger reaction is a cornerstone in the synthesis of quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net This reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base. wikipedia.orgjocpr.com The process begins with the base-catalyzed hydrolysis of isatin's amide bond, opening the ring to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to yield the final substituted quinoline-4-carboxylic acid. wikipedia.org

While the classic Pfitzinger reaction yields quinolines, the synthesis of the isomeric isoquinoline-4-carboxylic acid requires different starting materials and strategies. However, the literature surrounding carbohydrazide (B1668358) synthesis often utilizes the quinoline scaffold produced via the Pfitzinger route as the key precursor. For instance, 2-(4-bromophenyl)quinoline-4-carboxylic acid was effectively prepared by reacting isatin with 4-bromoacetophenone in ethanol (B145695) under basic conditions, a direct application of the Pfitzinger protocol. nih.govacs.org

The reaction conditions can be modified to improve yields and accommodate various substrates. A simple one-pot method has been described using isatin and enaminones in water, which can be seen as a modification of the traditional Pfitzinger conditions. researchgate.net Another improvement involves the use of trimethylchlorosilane (TMSCl) to mediate the reaction between isatins and N,N-dimethylenaminones, allowing for a one-step synthesis of quinoline-4-carboxylic esters or acids under mild conditions. thieme-connect.com

Table 1: Examples of Pfitzinger Reaction for Quinoline-4-Carboxylic Acid Synthesis

| Reactant 1 | Reactant 2 | Product | Reference |

| Isatin | 4-Bromoacetophenone | 2-(4-Bromophenyl)quinoline-4-carboxylic acid | nih.govacs.org |

| Isatin | Pentan-2-one | 2-Propylquinoline-4-carboxylic acid | arabjchem.org |

| Isatin | Carbonyl compounds with adjacent methylene (B1212753) group | Indophenazino fused quinoline-4-carboxylic acid derivatives | jocpr.com |

| Isatins | N,N-Dimethylenaminones | Quinoline-4-carboxylic acids/esters | thieme-connect.com |

Esterification and Subsequent Hydrazinolysis for Carbohydrazide Synthesis

Once the quinoline-4-carboxylic acid is obtained, the next step is its conversion into the core carbohydrazide structure. This is a well-established two-step process: esterification followed by hydrazinolysis.

First, the carboxylic acid is converted into an ester, typically a methyl or ethyl ester. This is usually achieved by heating the acid in an alcohol (e.g., absolute ethanol or methanol) with a catalytic amount of a strong acid, such as concentrated sulfuric acid. nih.govacs.orgchemguide.co.uk This reaction is a classic Fischer esterification, which is reversible and driven to completion by using an excess of the alcohol or by removing water as it forms. chemguide.co.uk For example, 2-(4-fluorophenyl) quinoline-4-carboxylic acid is esterified to its methyl ester before proceeding to the next step. tandfonline.com

The resulting ester is then reacted with hydrazine hydrate (B1144303) (N₂H₄·H₂O), often in a boiling alcohol solvent like ethanol. nih.govacs.orgtandfonline.com The highly nucleophilic hydrazine displaces the alkoxy group of the ester to form the stable carbohydrazide. This hydrazinolysis step is generally efficient and results in high yields of the desired product, such as 2-(4-fluorophenyl)quinoline-4-carbohydrazide. tandfonline.com The product often precipitates from the reaction mixture upon cooling and can be purified by simple filtration and recrystallization. tandfonline.com A similar strategy is employed to synthesize isoquinoline-5-carbohydrazide from its corresponding methyl ester, indicating the general applicability of this method. nih.gov

Advanced Synthetic Approaches for Functionalized Derivatives

With the core this compound in hand, various advanced synthetic methods can be employed to create a diverse library of functionalized derivatives, enhancing the molecular complexity and potential utility of the scaffold.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool in modern organic chemistry, offering significant advantages such as drastically reduced reaction times, improved yields, and often cleaner reactions compared to conventional heating methods. researchgate.netmdpi.com This technology has been effectively applied to the synthesis of this compound derivatives. nih.gov

A key application is in the synthesis of hydrazone derivatives. This involves the condensation reaction between the carbohydrazide and various aldehydes or ketones. Under microwave irradiation, this reaction can be completed in a matter of minutes, compared to several hours with conventional refluxing. arabjchem.orgresearchgate.net For instance, a series of N'-(alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives were synthesized in high yields (70-94%) within 1 to 3 minutes by reacting 2-propylquinoline-4-carbohydrazide (B4263686) with different aldehydes in ethanol inside a sealed tube under microwave irradiation. arabjchem.orgresearchgate.net This green approach is not only time-efficient but also aligns with the principles of sustainable chemistry. arabjchem.org

Table 2: Microwave-Assisted Synthesis of 2-Propylquinoline-4-carbohydrazide Derivatives

| Aldehyde Reactant | Reaction Time (min) | Yield (%) | Product | Reference |

| Benzaldehyde | 1 | 93% | N'-Benzylidene-2-propylquinoline-4-carbohydrazide | arabjchem.org |

| 2-Nitrobenzaldehyde | 2 | 76% | N'-(2-Nitrobenzylidene)-2-propylquinoline-4-carbohydrazide | arabjchem.org |

| Vanillin | 2 | 93% | N′-(4-Hydroxy-3-methoxybenzylidene)-2-propylquinoline-4-carbohydrazide | arabjchem.org |

| 3-Methoxybenzaldehyde | 3 | 65% | N′-(3-Methoxybenzylidene)-2-propylquinoline-4-carbohydrazide | arabjchem.org |

| 3-Pyridine carboxaldehyde | 1.5 | 96% | 2-Propyl-N′-(pyridine-3-ylmethylene)quinoline-4-carbohydrazide | arabjchem.org |

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple reactants are combined in a single reaction vessel to form a complex product in a single step, avoiding the need for isolating intermediates. bohrium.com This approach offers significant advantages in terms of atom economy, reduced solvent waste, and simplified procedures.

Several MCRs have been developed for the synthesis of quinoline and isoquinoline derivatives. researchgate.netresearchgate.net For example, a one-pot, multi-component protocol for synthesizing functionalized quinoline carbohydrazide derivatives has been described involving the reaction of anilines, dimedone, aromatic aldehydes, and cyanoacetohydrazide. researchgate.net These reactions, often catalyzed by a simple base like piperidine, proceed through a domino sequence of Knoevenagel condensation, Michael addition, and cyclization steps to rapidly build molecular complexity. researchgate.net Another four-component reaction for synthesizing thiophene (B33073) derivatives utilizes isoquinoline as one of the starting components, highlighting the versatility of the isoquinoline core in MCRs. tandfonline.com These strategies allow for the creation of complex, hybrid molecules that incorporate the quinoline or isoquinoline carbohydrazide moiety into larger, more elaborate structures. acs.org

Cyclocondensation Reactions Utilizing the Hydrazide Moiety

The carbohydrazide group (-CONHNH₂) is a versatile functional group that can participate in a variety of cyclocondensation reactions to form new heterocyclic rings. This makes this compound a valuable intermediate for the synthesis of fused and appended heterocyclic systems.

A common strategy involves the reaction of the carbohydrazide with 1,3-dicarbonyl compounds. For example, reacting a quinoline-4-carbohydrazide (B1304848) with acetylacetone (B45752) leads to the formation of a pyrazole (B372694) ring, yielding a (3,5-dimethyl-1H-pyrazol-1-yl)methanone derivative. nih.govacs.orgnih.gov Similarly, reaction with ethyl acetoacetate (B1235776) produces a pyrazolone (B3327878) ring. nih.govacs.org These reactions typically proceed through an initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization to give the final heterocyclic product. nih.gov

The hydrazide can also react with other reagents. Reaction with carbon disulfide can lead to the formation of oxadiazole-thiones, which can be further functionalized. arabjchem.org Condensation with malononitrile (B47326) in the presence of a base like pyridine (B92270) can also yield pyrazole derivatives. nih.gov These cyclocondensation reactions significantly expand the structural diversity of compounds that can be accessed from the parent carbohydrazide, allowing for the synthesis of a wide array of novel chemical entities.

Formation of Hydrazone Derivatives

The synthesis of hydrazone derivatives, also known as acylhydrazones or carbohydrazide hydrazones, is a fundamental transformation of this compound. This reaction typically involves the condensation of the terminal amino group of the hydrazide with the carbonyl group of various aldehydes and ketones. The resulting hydrazones feature the characteristic -C(=O)NHN=CH- linkage.

The reaction is generally carried out by refluxing equimolar amounts of the this compound and the respective aldehyde or ketone in a suitable solvent, such as ethanol, often with a few drops of an acid catalyst like glacial acetic acid to facilitate the dehydration process. Microwave-assisted synthesis has also been employed as a green and efficient method, significantly reducing reaction times and improving yields. For example, the microwave-assisted reaction of a quinoline-4-carbohydrazide with various aromatic and heteroaromatic aldehydes for 1-3 minutes can produce the corresponding N'-benzylidene-carbohydrazide derivatives in high yields (65-96%). The structures of these hydrazide-hydrazones are confirmed through spectroscopic methods such as IR, ¹H-NMR, and ¹³C-NMR.

Table 1: Examples of Aldehydes Used in Hydrazone Synthesis

| Reactant | Product Type |

|---|---|

| Benzaldehyde | N'-Benzylidene-2-propylquinoline-4-carbohydrazide |

| 3-Methoxybenzaldehyde | N'-(3-Methoxybenzylidene)-2-propylquinoline-4-carbohydrazide |

| 3-Pyridine Carboxaldehyde | 2-Propyl-N'-(pyridine-3-ylmethylene)quinoline-4-carbohydrazide |

| Substituted Benzaldehydes | Hydrazide-hydrazones with a 1-adamantane carbonyl moiety |

Synthesis of Pyrazole and Pyrazolone Scaffolds

This compound is a key precursor for the construction of five-membered pyrazole and pyrazolone rings through cyclocondensation reactions with appropriate 1,3-dielectrophiles.

Synthesis of Pyrazoles: A common strategy for synthesizing pyrazole derivatives involves the reaction of the carbohydrazide with β-dicarbonyl compounds or their equivalents. For instance, the cyclocondensation of a quinoline-4-carbohydrazide with acetylacetone in a refluxing solvent yields the corresponding (3,5-dimethyl-1H-pyrazol-1-yl)(quinolin-4-yl)methanone. Similarly, reaction with malononitrile in a solvent like DMF containing pyridine leads to the formation of 5-amino-1-(quinoline-4-carbonyl)-1H-pyrazole derivatives.

Synthesis of Pyrazolones: Pyrazolone scaffolds can be synthesized by reacting this compound with β-ketoesters, such as ethyl acetoacetate or ethyl benzoylacetate. The reaction typically proceeds by heating the reactants, which results in the formation of a 5-methyl-2-(quinoline-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one derivative. Another route involves the use of ethyl cyanoacetate (B8463686) in glacial acetic acid, which yields a 5-amino-1-(quinoline-4-carbonyl)-1,2-dihydro-3H-pyrazol-3-one. The ring closure of the intermediate formed from the carbohydrazide and a reactant like ethyl butanoate ester can be achieved by heating in an ethanolic sodium ethoxide solution to furnish the pyrazolyl compound.

Table 2: Reagents for Pyrazole and Pyrazolone Synthesis

| Reagent | Heterocyclic Product |

|---|---|

| Acetylacetone | 3,5-Dimethyl-1H-pyrazole derivative |

| Malononitrile | 5-Amino-1H-pyrazole derivative |

| Ethyl Acetoacetate | 5-Methyl-3H-pyrazol-3-one derivative |

| Ethyl Cyanoacetate | 5-Amino-3H-pyrazol-3-one derivative |

| Ethyl Benzoylacetate | Pyrazolone derivative |

Derivatization to Oxadiazole and Triazole Heterocycles

The carbohydrazide functional group is readily converted into important five-membered heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles.

Synthesis of 1,3,4-Oxadiazoles: A prevalent method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles involves the dehydrative cyclization of the carbohydrazide. This can be achieved by reacting the hydrazide with various carboxylic acids, followed by cyclization of the resulting diacylhydrazine intermediate using dehydrating agents like phosphorus oxychloride (POCl₃). A one-pot method involves refluxing the carbohydrazide directly with POCl₃. Another important route is the reaction of the carbohydrazide with carbon disulfide in a basic medium, such as pyridine or alcoholic potassium hydroxide (B78521), which leads to the formation of a 5-(isoquinolin-4-yl)-1,3,4-oxadiazole-2-thiol.

Synthesis of 1,2,4-Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives from this compound is typically a multi-step process. A common pathway begins with the reaction of the carbohydrazide with an aryl or alkyl isothiocyanate to form an N-substituted thiosemicarbazide (B42300) intermediate. This intermediate is then cyclized by heating in a basic medium (e.g., sodium hydroxide solution) followed by acidification to yield the corresponding 4-substituted-5-(isoquinolin-4-yl)-4H-1,2,4-triazole-3-thiol. Alternatively, condensation of the carbohydrazide with thiosemicarbazide itself can lead to 4-amino-1,2,4-triazole (B31798) derivatives.

Reactions with Halogenated Acetamides

The nucleophilic nature of the terminal -NH₂ group of this compound allows it to participate in substitution reactions with halogenated reagents. A key example is the reaction with halogenated acetamides, such as 2-chloro-N-aryl-acetamides. In this reaction, the hydrazide acts as a nucleophile, displacing the chloride ion from the α-carbon of the chloroacetamide. This results in the formation of N-substituted 2-(2-(isoquinoline-4-carbonyl)hydrazinyl)acetamide derivatives, effectively linking the isoquinoline core to another functional moiety through a hydrazinyl-acetyl bridge.

Functionalization through Nucleophilic Addition Reactions

The chemical versatility of this compound is rooted in its capacity for nucleophilic reactions. The carbohydrazide group itself is a potent nucleophile, a property that underpins most of the derivatizations previously discussed, such as the addition to carbonyls of aldehydes and ketones to form hydrazones and the acylation by β-dicarbonyl compounds to initiate pyrazole synthesis.

Beyond

Chemical Reactivity and Derivatization Studies of Isoquinoline 4 Carbohydrazide

Reactivity Profiling of the Hydrazide Functional Group

The carbohydrazide (B1668358) group (-CONHNH₂) at the C-4 position is the most reactive site for many chemical transformations. The terminal amino group (-NH₂) is a potent nucleophile, making it susceptible to reactions with a wide array of electrophiles.

The most common reaction is condensation with carbonyl compounds. Isoquinoline-4-carbohydrazide readily reacts with various aldehydes and ketones, typically under mild acidic catalysis, to yield the corresponding N'-substituted hydrazones (Schiff bases). These reactions are generally high-yielding and form the basis for creating larger, more complex molecules.

Furthermore, the hydrazide moiety can be acylated by reacting with acid chlorides or anhydrides to produce stable N,N'-diacylhydrazine derivatives. This transformation is useful for introducing a second acyl group, which can be a different heterocyclic or aromatic ring, thereby creating hybrid molecules.

| Reactant Class | Reagent Example | Product Type |

| Aldehydes | Benzaldehyde | N'-(phenylmethylene)this compound |

| Ketones | Acetone | N'-(propan-2-ylidene)this compound |

| Acid Chlorides | Acetyl chloride | N'-acetylthis compound |

| Isothiocyanates | Phenyl isothiocyanate | 2-(isoquinoline-4-carbonyl)-N-phenylhydrazine-1-carbothioamide |

Regioselective Functionalization at Key Positions (C-1, C-3, C-4, N-2)

The isoquinoline (B145761) ring system offers several sites for regioselective modification, allowing for tailored derivatization.

N-2 Position : The nitrogen atom in the isoquinoline ring is basic and can be readily protonated or alkylated. Treatment with alkyl halides (e.g., methyl iodide) leads to the formation of quaternary N-alkylisoquinolinium salts. The nitrogen can also be oxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding Isoquinoline N-oxide. This N-oxidation can, in turn, activate the C-1 position for further functionalization. beilstein-journals.orgnih.gov

C-1 Position : The C-1 position is adjacent to the ring nitrogen and is electrophilic, especially when the nitrogen is quaternized. It is susceptible to nucleophilic attack by organometallic reagents such as Grignard reagents or organolithiums, leading to the formation of 1-substituted dihydroisoquinolines, which can be subsequently oxidized to the aromatic isoquinoline derivative. iust.ac.ir

C-3 Position : The C-3 position is generally less reactive towards both electrophiles and nucleophiles compared to other positions. However, its functionalization can be achieved through modern synthetic methods, such as transition-metal-catalyzed C-H activation, which allows for the direct coupling of various functional groups at this site. mdpi.comnih.govacs.org

C-4 Position : This position is occupied by the carbohydrazide group, and its chemistry is primarily centered on the transformations of this substituent, as detailed in other sections. The synthesis of the parent compound often starts from a precursor like 4-bromo or 4-cyanoisoquinoline. nih.gov

| Position | Reaction Type | Reagent(s) | Resulting Functional Group |

| N-2 | N-Alkylation | Alkyl Halide (e.g., CH₃I) | N-Alkylisoquinolinium salt |

| N-2 | N-Oxidation | m-CPBA | N-Oxide |

| C-1 | Nucleophilic Addition | Grignard Reagent (R-MgX) | 1-Alkyl/Aryl substitution |

| C-3 | C-H Activation | Transition Metal Catalyst + Coupling Partner | 3-Alkyl/Aryl substitution |

Structural Modifications within the Isoquinoline Ring System

While the hydrazide group often directs the initial reactivity, the core isoquinoline ring system can also undergo structural modifications. The isoquinoline nucleus is susceptible to electrophilic aromatic substitution. Due to the deactivating effect of the pyridine (B92270) ring nitrogen, which draws electron density from the system, these reactions occur preferentially on the benzene (B151609) ring portion of the molecule. quimicaorganica.orgaskfilo.comimperial.ac.uk

The substitution is highly regioselective, with electrophiles predominantly attacking the C-5 and C-8 positions. iust.ac.irquimicaorganica.orgaskfilo.com This selectivity is governed by the stability of the Wheland intermediate formed during the reaction, where the positive charge can be delocalized without disrupting the aromaticity of the pyridine ring. Common electrophilic substitution reactions include nitration (using a mixture of nitric and sulfuric acids) and halogenation.

| Reaction | Reagent(s) | Position(s) of Substitution | Product Example |

| Nitration | HNO₃ / H₂SO₄ | C-5 and C-8 | 5-Nitrothis compound |

| Bromination | Br₂ / Lewis Acid | C-5 and C-8 | 5-Bromothis compound |

| Sulfonation | Fuming H₂SO₄ | C-5 and C-8 | This compound-5-sulfonic acid |

Construction of Novel Core-Embedded Heterocyclic Frameworks

A significant application of this compound in synthetic chemistry is its use as a scaffold to build novel heterocyclic systems. The dual nucleophilic centers of the hydrazide group are ideal for cyclization reactions, leading to the formation of stable five-membered heterocyclic rings appended to the C-4 position of the isoquinoline core.

Pyrazoles : Condensation of this compound with 1,3-dicarbonyl compounds, such as acetylacetone (B45752), in a suitable solvent like ethanol (B145695), followed by acid-catalyzed cyclization, yields 1-(isoquinoline-4-carbonyl)-3,5-dimethyl-1H-pyrazole. nih.govnih.govmdpi.comyoutube.com This reaction provides a direct route to pyrazole-substituted isoquinolines.

1,3,4-Oxadiazoles : The hydrazide can be converted into a 1,3,4-oxadiazole (B1194373) ring through cyclodehydration. This is typically achieved by first acylating the hydrazide with a carboxylic acid or acid chloride, followed by treatment with a dehydrating agent like phosphorus oxychloride or polyphosphoric acid. nih.govmdpi.com

1,3,4-Thiadiazoles : The synthesis of 1,3,4-thiadiazoles involves the reaction of the carbohydrazide with carbon disulfide in the presence of a base to form an intermediate dithiocarbazate salt. Subsequent acid-catalyzed cyclization and dehydration afford the 5-(isoquinolin-4-yl)-1,3,4-thiadiazole-2-thiol. nih.gov

1,2,4-Triazoles : Treatment of the carbohydrazide with an isothiocyanate generates a thiosemicarbazide (B42300) intermediate. This intermediate can then be cyclized under basic conditions to yield a 1,2,4-triazole-3-thiol derivative. researchgate.netnih.gov

| Target Heterocycle | Key Reagent(s) | General Reaction Pathway |

| Pyrazole (B372694) | 1,3-Dicarbonyl (e.g., Acetylacetone) | Condensation followed by cyclization |

| 1,3,4-Oxadiazole | Carboxylic Acid + Dehydrating Agent | Acylation followed by cyclodehydration |

| 1,3,4-Thiadiazole | Carbon Disulfide + Base | Formation of dithiocarbazate followed by cyclization |

| 1,2,4-Triazole (B32235) | Isothiocyanate + Base | Formation of thiosemicarbazide followed by cyclization |

Medicinal Chemistry and Biological Activity Investigations

Evaluation of Anticancer Activity

Isoquinoline (B145761) alkaloids and their synthetic derivatives have been extensively studied for their anticancer effects, which are exerted through various mechanisms including the induction of cell cycle arrest, apoptosis, and autophagy. nih.govresearchgate.netresearchgate.net

Elucidation of Mechanisms of Action in Cancer Cells

Research into isoquinoline-containing compounds has revealed several key mechanisms by which they combat cancer cell growth and survival.

Apoptosis Induction and Cell Proliferation Inhibition: A primary mechanism for the anticancer effect of isoquinoline derivatives is the induction of programmed cell death, or apoptosis. nih.govresearchgate.net For instance, two novel isoquinoline derivatives, B01002 and C26001, were found to inhibit the proliferation of human SKOV3 ovarian cancer cells in a concentration-dependent manner. nih.gov These compounds were shown to induce apoptosis by downregulating several Inhibitor of Apoptosis Proteins (IAPs), including XIAP, cIAP-1, and survivin. nih.gov The reduction in these proteins leads to the activation of caspases, which are crucial executioners of the apoptotic pathway. nih.gov Another isoquinoline alkaloid, scoulerine (B1208951), demonstrated potent antiproliferative activity in various cancer cell lines, including lung, ovarian, and breast carcinomas, with IC50 values in the low micromolar range for leukemic cells. nih.gov This activity was linked to the induction of apoptosis, as evidenced by the upregulation of p53 and increased caspase activity. nih.gov

| Compound | Cancer Cell Line | IC50 Value |

|---|---|---|

| B01002 | SKOV3 (Ovarian) | 7.65 µg/mL |

| C26001 | SKOV3 (Ovarian) | 11.68 µg/mL |

| Scoulerine | Leukemic cells | 2.7 - 6.5 µM |

| Lamellarin D | Various tumor cells | 38 - 110 nM |

Microtubule Dynamics Disruption: The cellular cytoskeleton, particularly microtubules, is a critical target for anticancer agents. researchgate.net Microtubules play a pivotal role in cell division, and their disruption can lead to mitotic arrest and subsequent cell death. nih.gov Several isoquinoline alkaloids have been identified as microtubule-targeting agents. nih.govchemrxiv.org For example, sanguinarine (B192314) has been shown to cause microtubule depolymerization by binding directly to tubulin. nih.govnih.gov Similarly, noscapine (B1679977) and scoulerine have been observed to disrupt the microtubule network, leading to an arrest of the cell cycle in the G2/M phase, which ultimately triggers apoptosis. nih.govnih.gov

Targeting Specific Intracellular Pathways (e.g., Nuclear Factor-kappa B (NF-kB) Pathway Inhibition)

The Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that plays a central role in regulating inflammatory responses, cell proliferation, and survival. nih.govnih.gov In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. nih.govmdpi.com Therefore, inhibiting this pathway is a key strategy in cancer treatment.

Under normal conditions, NF-κB dimers are held inactive in the cytoplasm by inhibitor of NF-κB (IκB) proteins. nih.gov Upon receiving a stimulus, such as from pro-inflammatory cytokines, a cascade is initiated that leads to the degradation of IκB proteins. nih.govmdpi.com This allows the freed NF-κB dimers to move into the nucleus, where they bind to DNA and activate the transcription of target genes involved in inflammation and cell survival. nih.gov Natural compounds, including isoquinoline alkaloids like berberine (B55584), have been shown to inhibit NF-κB signaling. nih.gov The mechanisms of inhibition can include preventing the degradation of IκB, blocking the nuclear translocation of NF-κB, or inhibiting the binding of NF-κB to DNA. nih.govmdpi.com By blocking this pathway, isoquinoline-based inhibitors can reduce the expression of pro-survival genes, thereby sensitizing cancer cells to apoptosis. researchgate.netmdpi.com

Assessment of Antimicrobial Activity

The isoquinoline scaffold is also a source of potent antimicrobial agents, with various derivatives showing efficacy against a range of bacterial and fungal pathogens. mdpi.comresearchgate.net

Antibacterial Efficacy against Gram-Positive Pathogens (e.g., Staphylococcus aureus, Streptococcus pyogenes)

Numerous isoquinoline derivatives have demonstrated significant activity against Gram-positive bacteria, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov A class of alkynyl isoquinolines, including compounds HSN584 and HSN739, exhibited potent bactericidal activity against a wide range of Gram-positive bacteria. nih.govmdpi.com Their mechanism is believed to involve the perturbation of cell wall and nucleic acid biosynthesis. vt.edu Other studies have identified tricyclic isoquinoline derivatives and various isoquinoline alkaloids with notable activity against S. aureus. uts.edu.aunih.gov

| Compound/Class | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| HSN584 | MRSA | 4 |

| HSN739 | MRSA | 4 |

| HSN584 | Streptococcus pneumoniae | 4 |

| Tricyclic Isoquinoline (8d) | Staphylococcus aureus | 16 |

| Tricyclic Isoquinoline (8f) | Staphylococcus aureus | 32 |

| Tricyclic Isoquinoline (8f) | Streptococcus pneumoniae | 32 |

| (+)-Actinodaphnine | Staphylococcus aureus | ≤50 |

Antibacterial Efficacy against Gram-Negative Pathogens (e.g., Escherichia coli, Pseudomonas aeruginosa)

The efficacy of isoquinoline derivatives against Gram-negative bacteria is generally more limited compared to their activity against Gram-positive organisms. mdpi.com This is often attributed to the complex outer membrane of Gram-negative bacteria, which acts as a formidable barrier to many antimicrobial agents. However, some derivatives have shown activity. For example, certain piperidinyl tetrahydrothieno[2,3-c]isoquinolines displayed strong effectiveness against E. coli and moderate activity against P. aeruginosa. nih.gov In another study, the isoquinoline alkaloid roemerine (B1679503) methine showed weak effects against E. coli with a high MIC value. nih.gov Many other tested isoquinolines showed no inhibitory activity against Gram-negative pathogens. mdpi.commdpi.com

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Pyrrolyl-acetyl isoquinoline (5a) | Escherichia coli | 8.0 |

| Chalcone isoquinoline (6) | Escherichia coli | 8.0 |

| Pyrrolyl-acetyl isoquinoline (5a) | Pseudomonas aeruginosa | 9.0 |

| Chalcone isoquinoline (7b) | Pseudomonas aeruginosa | 7.0 |

| Roemerine methine | Escherichia coli | 300 |

Antifungal Efficacy (e.g., against Candida albicans, Aspergillus niger)

Several classes of isoquinoline derivatives have been evaluated for their potential to combat fungal infections. nih.govmdpi.com A study of isoxazole-isoquinolinone hybrids found that several compounds exhibited potent activity against Aspergillus niger, in some cases superior to the reference drug ketoconazole. mdpi.com Similarly, certain isoquinoline alkaloids displayed potent antifungal activities against Candida albicans. nih.gov The isoquinoline alkaloid berberine has also been found to inhibit the growth of Aspergillus flavus. researchgate.net

| Compound Class/Name | Fungal Strain | MIC (mg/mL) |

|---|---|---|

| Isoxazolidine isoquinolinone (10bm) | Aspergillus niger | 0.005 |

| Isoxazoline isoquinolinone (11l) | Aspergillus niger | 0.01 |

| (+)-Actinodaphnine | Candida albicans | 0.0625 - 1.0 |

| Anhydroushinsunine | Candida albicans | 0.0625 - 1.0 |

Mechanism of Bacterial DNA Gyrase Inhibition

DNA gyrase is a critical bacterial enzyme that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. patsnap.com Its inhibition leads to a cessation of these vital cellular processes, resulting in bacterial cell death. patsnap.com Compounds that target this enzyme, such as quinolone antibiotics, typically function by stabilizing the complex between gyrase and DNA, which prevents the re-ligation of cleaved DNA strands and causes lethal double-stranded breaks. patsnap.com

Research into isoquinoline-based compounds has identified their potential as DNA gyrase inhibitors. A study on a series of (Z/E)-4-(4-substituted-benzylidene)-2-isoquinoline-1,3(2H,4H)-diones demonstrated significant inhibitory activity against DNA gyrase. nih.gov In silico molecular docking studies suggest that these compounds bind to the active site of the DNA gyrase A subunit. nih.govresearchgate.net This interaction is believed to be the plausible mechanism behind the observed inhibition. nih.gov Several compounds in this series exhibited excellent DNA gyrase inhibition, with IC₅₀ values in the sub-micromolar range, comparable to the known inhibitor Clorobiocin. nih.gov For instance, compound 5h was identified as a particularly potent inhibitor. nih.gov

| Compound | DNA Gyrase IC₅₀ (µM) |

| 5c | 0.55 ± 0.12 |

| 5e | 0.45 ± 0.035 |

| 5f | 0.58 ± 0.025 |

| 5h | 0.25 ± 0.015 |

| Clorobiocin (Standard) | 0.5 ± 0.05 |

Data sourced from in vitro DNA gyrase inhibition assays. nih.gov

More recently, a novel class of isoquinoline sulfonamides has been identified as allosteric inhibitors of DNA gyrase. nih.gov Unlike fluoroquinolones, these compounds bind to a distinct site on the enzyme and allosterically prevent DNA cleavage, presenting a promising avenue for developing antibiotics with activity against fluoroquinolone-resistant bacteria. nih.gov

Anti-inflammatory and Analgesic Research

Cyclooxygenase Enzyme Inhibition Studies

Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid into prostaglandins. There are two main isoforms, COX-1 and COX-2; selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com

While direct studies on isoquinoline-4-carbohydrazide are limited, research on related quinoline (B57606) and isoquinoline structures has shown significant potential for COX-2 inhibition. A series of 4-carboxyl quinoline derivatives were designed and synthesized as selective COX-2 inhibitors. researchgate.net Within this series, the compound 7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid (9e) was found to be a highly potent and selective COX-2 inhibitor, even more so than the reference drug celecoxib. researchgate.net Molecular modeling indicated that its p-MeSO₂ substituent fits into the secondary pocket of the COX-2 active site, a key interaction for selectivity. researchgate.net

Another study on 2,3-diarylquinoline derivatives also identified potent and highly selective COX-2 inhibitors, with 2-(4-(methylsulfonyl) phenyl)-3-phenylquinoline-4-carboxylic acid showing an IC₅₀ value of 0.07 µM and a selectivity index over 687. aalto.fi Furthermore, a series of 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones were prepared and shown to be potent and selective inhibitors of COX-2 in both microsomal and cellular assays. nih.gov

| Compound | Target | IC₅₀ (µM) | Selectivity Index (SI) |

| Compound 9e | COX-2 | 0.043 | >513 |

| Celecoxib (Reference) | COX-2 | 0.060 | 405 |

| 2-(4-(methylsulfonyl) phenyl)-3-phenylquinoline-4-carboxylic acid | COX-2 | 0.07 | 687.1 |

Data from in vitro COX-1/COX-2 inhibition assays. researchgate.netaalto.fi

Antiviral Activity Research

HIV-1 Integrase Inhibition

HIV-1 integrase is a crucial enzyme for viral replication, catalyzing the insertion of the viral DNA into the host genome. This process involves two main steps: 3'-processing, where the enzyme removes a dinucleotide from each 3'-end of the viral cDNA, and strand transfer, where the processed viral DNA is covalently linked to the host DNA. Inhibition of either of these steps can effectively block viral replication. nih.gov

Derivatives of the isoquinoline and related quinoline scaffolds have been investigated as HIV-1 integrase inhibitors. Styrylquinoline (SQ) derivatives, for example, have been shown to efficiently inhibit the 3'-processing activity of integrase with IC₅₀ values between 0.5 and 5 µM. nih.gov The mechanism for this inhibition appears to be competitive, preventing the initial binding of the viral DNA to the enzyme. nih.gov These compounds were also found to inhibit the strand transfer reaction, suggesting two potential binding modes for the inhibitor. nih.gov

Additionally, research into allosteric inhibitors has identified an isoquinoline scaffold that acts through a unique mechanism, promoting the multimerization of inactive integrase rather than blocking the active site. nih.gov

Antidiabetic Potential

Alpha-Amylase and Beta-Glucosidase Inhibition Studies

Inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase is a well-established therapeutic strategy for managing type 2 diabetes. mdpi.com These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides in the small intestine. nih.gov By inhibiting them, the rate of glucose absorption is reduced, leading to lower postprandial blood glucose levels. mdpi.comnih.gov

While studies on beta-glucosidase inhibitors with this scaffold are not prominent in the searched literature, extensive research has been conducted on α-glucosidase and α-amylase inhibition by related structures. Quinoline and isoindoline-based compounds have demonstrated noteworthy dual inhibitory activity against both α-glucosidase and α-amylase. nih.gov One pyridine (B92270) derivative integrated with these scaffolds showed an α-glucosidase IC₅₀ of 0.07 mM and an α-amylase IC₅₀ of 0.21 mM, values comparable to the standard drug acarbose. nih.gov

Furthermore, quinoline-1,3,4-oxadiazole conjugates, which are structurally related to carbohydrazides, have been identified as potent α-glucosidase inhibitors with IC₅₀ values in the low micromolar range. nih.gov Kinetic studies of these compounds revealed a non-competitive mode of inhibition, suggesting they bind to an allosteric site on the enzyme. nih.gov Similarly, aryl-quinoline-4-carbonyl hydrazone derivatives have also shown potent α-glucosidase inhibition, with kinetic analysis indicating a competitive type of inhibition for the most active compound. bohrium.com The isoquinoline scaffold itself has also been explored, with indolo[1,2-b]isoquinoline derivatives displaying potent, mixed-type reversible inhibition of α-glucosidase. mdpi.com

| Compound Class | Enzyme Target | Potency (IC₅₀) |

| Quinoline-isoindoline hybrid (7d) | α-Glucosidase | 0.07 mM |

| Quinoline-isoindoline hybrid (7d) | α-Amylase | 0.21 mM |

| Acarbose (Standard) | α-Glucosidase | 0.09 mM |

| Acarbose (Standard) | α-Amylase | 0.25 mM |

| Quinoline-1,3,4-oxadiazole (4i) | α-Glucosidase | 15.85 µM |

| Indolo[1,2-b]isoquinoline (11) | α-Glucosidase | 3.44 µM |

Data sourced from various in vitro enzyme inhibition studies. nih.govnih.govmdpi.com

Antioxidant Activity Evaluation

The isoquinoline and carbohydrazide (B1668358) scaffolds are present in various compounds that have been evaluated for their antioxidant properties. semanticscholar.org

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method for evaluating the antioxidant activity of chemical compounds. nih.govnih.gov Studies on various isoquinoline alkaloids have demonstrated their capacity to scavenge free radicals. nih.govcabidigitallibrary.org For example, the isoquinoline alkaloids iraqiine , muniranine , and kinabaline showed significant antioxidant activities with IC₅₀ values of 48.77 ± 1.01, 44.51 ± 1.12, and 64.28 ± 0.93 μg/ml, respectively. cabidigitallibrary.org The antioxidant potential of isoquinoline alkaloids is sometimes attributed to the lone electron pair on their nitrogen atom and can be enhanced by the presence of hydroxy groups. researchgate.net

Similarly, derivatives containing the hydrazone functional group, which is structurally related to carbohydrazide, have been synthesized from quinoline and tested for antioxidant activity. nih.govnih.govdntb.gov.ua One study found that a synthesized quinoline-hydrazone derivative exhibited the best antioxidant activity among the tested compounds, with an IC₅₀ value of 843.52 ppm, although this was considered weak compared to the ascorbic acid standard. nih.govdntb.gov.ua The activity was attributed to the presence of a hydroxyl group, which can donate a hydrogen atom to the DPPH radical. nih.gov

Table 2: DPPH Radical Scavenging Activity of Selected Isoquinoline and Quinoline-Hydrazone Derivatives

| Compound | Type | IC₅₀ | Source |

|---|---|---|---|

| Iraqiine | Isoquinoline Alkaloid | 48.77 ± 1.01 µg/ml | cabidigitallibrary.org |

| Muniranine | Isoquinoline Alkaloid | 44.51 ± 1.12 µg/ml | cabidigitallibrary.org |

| Kinabaline | Isoquinoline Alkaloid | 64.28 ± 0.93 µg/ml | cabidigitallibrary.org |

| DKV-11 | Dihydroquercetin-Isoquinoline Conjugate | 3.5 µM | inlibrary.uz |

| Quinoline-hydrazone derivative | Quinoline-Hydrazone | 843.52 ppm | nih.govdntb.gov.ua |

Antiparasitic Activity Investigations

The quinoline and isoquinoline cores are fundamental structures in the search for new antiparasitic agents. nih.govresearchgate.net

Leishmaniasis is a parasitic disease for which new effective treatments are needed. nih.gov The quinoline scaffold has been a focus of research for developing novel antileishmanial agents. nih.gov Research into quinoline-hydrazone hybrids has shown promising activity against Leishmania species. A study reported the synthesis of several quinoline-hydrazone compounds and their evaluation against amastigote forms of L. (V) panamensis. nih.govresearchgate.net The results indicated that the antiparasitic activity is related to the presence of a 2-substituted quinoline (described as an isoquinolinic core in the study) and hydroxyl groups on the aromatic ring. nih.govresearchgate.net Specifically, compounds 6c and 8 showed potent activity with EC₅₀ values of 0.8 ± 0.0 μg/mL (2.6 μM) and 3.4 ± 0.6 μg/mL (11.1 μM), respectively. nih.gov

Table 3: Antileishmanial Activity of Selected Quinoline-Hydrazone Hybrids against L. (V) panamensis

| Compound | EC₅₀ (µg/mL) | EC₅₀ (µM) | Source |

|---|---|---|---|

| 6b | 6.5 ± 0.8 | 21.2 | nih.gov |

| 6c | 0.8 ± 0.0 | 2.6 | nih.gov |

| 8 | 3.4 ± 0.6 | 11.1 | nih.gov |

Chagas disease, caused by the protozoan Trypanosoma cruzi, is another parasitic illness where new therapeutic options are urgently required. nih.govresearchgate.netfrontiersin.org Synthetic quinoline-hydrazone hybrids have been evaluated for their activity against T. cruzi. In the same study mentioned previously, compounds 6a and 6c were active against the parasite, with EC₅₀ values of 1.4 ± 0.3 μg/mL (4.8 μM) and 6.6 ± 0.3 μg/mL (4.6 μM), respectively. nih.govresearchgate.net Notably, compound 6a demonstrated better activity against T. cruzi than the reference drug benznidazole (B1666585) (EC₅₀ = 10.5 ± 1.8 μg/mL). nih.govresearchgate.net Other studies have also confirmed that novel quinoline derivatives can exhibit higher trypanocidal activity than benznidazole. nih.gov

Table 4: Trypanocidal Activity of Selected Quinoline-Hydrazone Hybrids against T. cruzi

| Compound | EC₅₀ (µg/mL) | EC₅₀ (µM) | Source |

|---|---|---|---|

| 6a | 1.4 ± 0.3 | 4.8 | nih.govresearchgate.net |

| 6c | 6.6 ± 0.3 | 4.6 | nih.govresearchgate.net |

| Benznidazole (Reference) | 10.5 ± 1.8 | 40.3 | nih.gov |

General Enzyme Inhibitory Potential

The isoquinoline scaffold is a versatile structure found in compounds that inhibit a variety of enzymes beyond DPP-IV. semanticscholar.org For example, 3,4-dihydroisoquinoline-2(1H)-sulfonamides have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov Certain derivatives showed potent inhibitory effects in the nanomolar range against the tumor-associated hCA IX and transmembrane hCA XIV isoforms, while having a lower affinity for the ubiquitous hCA II isoform. nih.gov Isoquinolinesulfonamides have demonstrated selectivity toward therapeutically relevant isozymes like hCA VII, hCA IX, and hCA XIV.

In other research, isoquinoline derivatives have been investigated as inhibitors of other enzyme classes. Isoquinoline-tethered quinazoline (B50416) derivatives have been found to exhibit good inhibitory activities against HER2 kinase. nih.gov For instance, isoquinoline derivative 14a with a triazole moiety displayed excellent activity in SKBR3 cells (a HER2 overexpressing breast cancer cell line) with an IC₅₀ value of 103 nM. nih.gov Additionally, some isoquinoline derivatives have been synthesized to inhibit Inhibitor of Apoptosis Proteins (IAPs) for potential cancer treatment. nih.gov

Table 5: General Enzyme Inhibitory Activity of Selected Isoquinoline Derivatives

| Compound Class/Derivative | Target Enzyme(s) | Activity/Potency | Source |

|---|---|---|---|

| 3,4-Dihydroisoquinoline-2(1H)-sulfonamides | hCA IX, hCA XIV | Nanomolar inhibition | nih.gov |

| Isoquinoline derivative 14a | HER2 Kinase | IC₅₀ = 103 nM (in SKBR3 cells) | nih.gov |

Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT-135)

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For isoquinoline-4-carbohydrazide, ¹H and ¹³C NMR, along with Distortionless Enhancement by Polarization Transfer (DEPT-135), provide unambiguous assignments of protons and carbons.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals for the aromatic protons of the isoquinoline (B145761) ring system. These typically appear as multiplets in the downfield region of the spectrum. The protons of the carbohydrazide (B1668358) moiety (-CONHNH₂) also exhibit distinct chemical shifts.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms within the molecule. The carbon atoms of the isoquinoline ring resonate at specific chemical shifts, which can be assigned based on established data for similar heterocyclic systems. The carbonyl carbon of the hydrazide group is also readily identifiable.

DEPT-135 Spectroscopy: DEPT-135 experiments are instrumental in distinguishing between CH, CH₂, and CH₃ groups. In this spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed. researchgate.net This technique, in conjunction with ¹³C NMR, allows for the complete assignment of the carbon skeleton of this compound.

| ¹H NMR Data | ¹³C NMR Data | DEPT-135 Data |

| Aromatic Protons (multiplets) | Aromatic Carbons | CH, CH₃ (positive signals) |

| Hydrazide Protons (singlets/broad) | Carbonyl Carbon | CH₂ (negative signals) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. libretexts.orglibretexts.org In the IR spectrum of this compound, characteristic absorption bands confirm the presence of key functional groups.

The spectrum will prominently feature a strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the hydrazide group, typically observed in the range of 1650-1700 cm⁻¹. libretexts.orgpressbooks.pub Additionally, the N-H stretching vibrations of the primary amine (-NH₂) and the secondary amide (-NH-) of the hydrazide moiety will appear as distinct bands in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic isoquinoline ring are observed around 3000-3100 cm⁻¹. libretexts.org The fingerprint region, below 1500 cm⁻¹, will contain a complex pattern of absorptions corresponding to various C-C and C-N stretching and bending vibrations, which are unique to the molecule. libretexts.org

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| N-H Stretch (Amine & Amide) | 3200-3400 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C=O Stretch (Carbonyl) | 1650-1700 |

| C-N Stretch | Fingerprint Region |

| C-C Stretch (Aromatic) | Fingerprint Region |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. shu.ac.uk The absorption of UV or visible radiation by this compound corresponds to the excitation of electrons from lower to higher energy molecular orbitals. shu.ac.uk The UV-Vis spectrum of the parent isoquinoline molecule in the gas phase shows a series of valence and Rydberg transitions between 3.7 and 10.7 eV. rsc.orgresearchgate.net For this compound, the spectrum is expected to be influenced by the presence of the carbohydrazide substituent.

The spectrum will exhibit absorption bands arising from π → π* and n → π* electronic transitions. shu.ac.uk The isoquinoline ring system, being an aromatic chromophore, will contribute significantly to the π → π* transitions. The non-bonding electrons on the nitrogen and oxygen atoms of the hydrazide group can participate in n → π* transitions. The position and intensity of these absorption maxima (λ_max) are sensitive to the solvent polarity. redalyc.org

| Electronic Transition | Expected Wavelength Range (nm) | Involved Moieties |

| π → π | 200-400 | Isoquinoline Ring, Carbonyl Group |

| n → π | >300 | Hydrazide Group (N and O atoms) |

Mass Spectrometry (MS, LC-MS, GC-MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. nih.govresearchgate.net For this compound, techniques like electrospray ionization (ESI) or electron ionization (EI) can be employed.

The mass spectrum will show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the exact mass of this compound. High-resolution mass spectrometry (HRMS) can provide the elemental formula with high accuracy. rsc.org The fragmentation pattern observed in the MS/MS spectrum is crucial for structural elucidation. nih.gov Characteristic fragmentation of isoquinoline alkaloids often involves the loss of small neutral molecules. nih.gov For this compound, fragmentation may involve the cleavage of the carbohydrazide side chain, leading to the formation of specific fragment ions that can be used to confirm the structure. The use of hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) allows for the separation of the compound from a mixture before mass analysis. nih.govresearchgate.net

| Analysis Type | Information Obtained |

| Molecular Ion Peak | Molecular Weight |

| High-Resolution MS | Elemental Formula |

| Fragmentation Pattern | Structural Information |

X-ray Crystallography for Absolute Structural Elucidation

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise arrangement of atoms in the crystal lattice.

| Parameter | Information Provided |

| Atomic Coordinates | 3D Molecular Structure |

| Bond Lengths | Distance between bonded atoms |

| Bond Angles | Angle between three connected atoms |

| Torsional Angles | Dihedral angle between four connected atoms |

| Intermolecular Interactions | Hydrogen bonding, van der Waals forces |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is then compared with the theoretically calculated values based on the proposed molecular formula.

For this compound (C₁₀H₉N₃O), the theoretical percentages of carbon, hydrogen, and nitrogen can be calculated. The experimentally determined values from elemental analysis should be in close agreement with the theoretical values (typically within ±0.4%) to confirm the purity and empirical formula of the synthesized compound.

| Element | Theoretical % | Experimental % |

| Carbon (C) | Calculated Value | Measured Value |

| Hydrogen (H) | Calculated Value | Measured Value |

| Nitrogen (N) | Calculated Value | Measured Value |

Future Research Directions and Potential Academic Applications

Development of Novel Therapeutic Agents Based on the Isoquinoline-4-carbohydrazide Scaffold

The isoquinoline (B145761) nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a vast range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. wisdomlib.orgnih.gov The carbohydrazide (B1668358) moiety can act as a versatile linker and can form hydrazone derivatives that are also known for their significant therapeutic potential. nih.gov The combination of these two groups in the this compound structure presents a promising foundation for the development of new therapeutic agents.

Future research could focus on synthesizing and screening a library of this compound derivatives against various biological targets. Key areas of therapeutic interest include:

Anticancer Activity: Isoquinoline alkaloids are known to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. nih.gov Derivatives could be designed to target specific kinases, topoisomerases, or other proteins implicated in cancer progression. For instance, quinoline-based hydrazide-hydrazone compounds have shown efficacy against neuroblastoma and breast adenocarcinoma cell lines. mdpi.com Similarly, certain 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids have demonstrated potent antiproliferative action against breast carcinoma cells by targeting the EGFR-TK enzyme. nih.govrsc.org

Antimicrobial Agents: The isoquinoline framework is present in many natural and synthetic antibacterial compounds. mdpi.commdpi.com Research into new alkynyl isoquinoline compounds has shown strong bactericidal activity against a range of Gram-positive bacteria, including resistant strains like MRSA. mdpi.com The carbohydrazide portion can be modified to produce hydrazones, which are also a well-documented class of antimicrobial agents. nih.gov

Antiviral Properties: Isoquinoline alkaloids and their derivatives have been investigated for their activity against a variety of viruses, including influenza, HIV, and herpes simplex virus. mdpi.commdpi.com The mechanism of action often involves the inhibition of key viral enzymes like polymerase or interference with viral replication steps. mdpi.commdpi.com Acylhydrazone derivatives based on the related quinoline (B57606) scaffold have also shown promising activity against tobacco mosaic virus (TMV). nih.gov

The following table summarizes the observed biological activities of compounds structurally related to the this compound scaffold, highlighting the potential of this chemical class.

| Compound Class | Specific Derivative Example | Biological Activity | Target/Cell Line | Reference |

| Quinoline-Hydrazide | (E)-N'-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazide | Anticancer | SH-SY5Y, Kelly (Neuroblastoma) | mdpi.com |

| Quinoline-Carbohydrazide | 2-(quinoline-4-carbonyl)hydrazide-3-(4-nitrophenyl)acrylamide | Anticancer | MCF-7 (Breast Carcinoma) | nih.govrsc.org |

| Alkynyl Isoquinoline | HSN584, HSN739 | Antibacterial | MRSA, S. epidermidis, L. monocytogenes | mdpi.com |

| Isoquinolone | Phenylisoquinolone derivative | Antiviral | Influenza A (H1N1, H3N2), Influenza B | mdpi.com |

| Quinoline-Acylhydrazone | 4-oxo-4H-quinoline acylhydrazone derivative | Antiviral | Tobacco Mosaic Virus (TMV) | nih.gov |

Exploration of Advanced Material Science Applications (e.g., Conductive, Optical Materials, Sensors)

While the primary focus for isoquinoline and hydrazide derivatives has been in medicinal chemistry, their unique electronic and structural properties suggest potential applications in material science. The aromatic, heterocyclic nature of the isoquinoline ring system, combined with the metal-coordinating ability of the carbohydrazide moiety, opens avenues for creating novel functional materials.

Optical Materials: Isoquinoline derivatives are used in the manufacturing of dyes. researchgate.net The extended π-conjugated system of the isoquinoline ring can be functionalized to tune its photophysical properties, leading to applications in luminescent materials, fluorescent sensors, and optical recording systems. nih.gov

Sensors: The hydrazide and hydrazone functionalities are known to be effective in the design of chemosensors. These groups can undergo specific reactions or coordination events with analytes, leading to a detectable colorimetric or fluorescent response. This has been utilized for sensing hazardous substances like hydrazine (B178648) vapor.

Corrosion Inhibitors: Organic compounds containing nitrogen and oxygen heteroatoms, such as isoquinoline derivatives, have proven to be effective corrosion inhibitors for metals. researchgate.net The this compound scaffold contains multiple heteroatoms that could facilitate strong adsorption onto metal surfaces, protecting them from corrosive environments.

Rational Drug Design and Optimization Strategies for Enhanced Bioactivity

Future development of this compound derivatives will heavily rely on rational drug design principles to enhance potency and selectivity while minimizing off-target effects. Structure-Activity Relationship (SAR) studies will be crucial in this endeavor.

Key strategies include:

Systematic Modification: The scaffold offers multiple points for chemical modification. Substituents can be introduced at various positions on the isoquinoline ring (e.g., positions 1, 3, 5, 6, 7, 8) to probe interactions with biological targets. researchoutreach.org The terminal amine of the carbohydrazide can be reacted with various aldehydes and ketones to generate a diverse library of hydrazones, which can significantly alter the compound's steric and electronic profile. nih.gov

Computational Modeling: Molecular docking and computational studies can predict the binding modes of derivatives within the active sites of target proteins, such as enzymes or receptors. researchgate.net This allows for the prioritization of compounds for synthesis. Density Functional Theory (DFT) calculations can be used to investigate the electronic and optical properties of new derivatives, guiding both therapeutic and material science applications. mdpi.com

Fragment-Based Design: Fragment-based drug discovery (FBDD) is a powerful method for developing potent inhibitors. researchoutreach.org The isoquinoline ring can serve as a core template or "hinge binder" for enzymes like kinases. researchoutreach.org Fragments can be systematically added to different positions of this core, and their binding contributions can be assessed to build a highly potent molecule. For example, merging derivatives substituted at different positions (e.g., 4- and 6-positions) on the isoquinoline ring has led to compounds with nanomolar inhibitory activity. researchoutreach.org

Investigation of Bioisosteric Replacements within the Chemical Framework

Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physicochemical properties, is a cornerstone of medicinal chemistry for optimizing drug candidates. drugdesign.orgestranky.sk This approach can be used to improve potency, selectivity, metabolic stability, and bioavailability. nih.gov

For the this compound scaffold, several bioisosteric modifications could be explored:

Isoquinoline Ring Analogues: The isoquinoline core itself can be considered a bioisostere of other bicyclic aromatic systems like naphthalene or quinoline. nih.gov Depending on the target, replacing the isoquinoline ring with other heterocyclic systems (e.g., quinazoline (B50416), benzimidazole) could lead to improved hinge-binding interactions with kinases or altered pharmacological profiles.

Carbohydrazide/Hydrazone Linker Replacements: The acylhydrazone linkage, while a potent pharmacophore, can be susceptible to hydrolysis under acidic conditions. nih.gov To create more stable analogues, the hydrazone moiety (-CO-NH-N=CH-) could be replaced with more robust bioisosteres such as amides, 1,2,3-triazoles, or other stable linkers. nih.govd-nb.inforesearchgate.net This can enhance the compound's stability and pharmacokinetic profile without losing key interactions in the target's active site. d-nb.inforesearchgate.net For instance, 1-aminoisoquinoline has been successfully used as a bioisosteric replacement for a benzamidine moiety to improve bioavailability in thrombin inhibitors. acs.org

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster and more cost-effective. nih.govdrjulierosenberg.com These computational tools can be applied at multiple stages in the development of drugs based on the this compound scaffold.

Predictive Modeling: ML algorithms can be used to develop Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net By training on a dataset of synthesized this compound derivatives and their measured biological activities, these models can predict the potency of virtual compounds before they are synthesized, saving time and resources. proquest.com AI tools can also predict crucial ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. crimsonpublishers.com

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold. crimsonpublishers.com These models can be optimized to generate structures that are predicted to have high binding affinity for a specific target and favorable drug-like properties. nih.gov

Retrosynthesis and Reaction Prediction: AI can assist chemists by predicting viable synthetic routes for novel, complex derivatives. chemrxiv.org Transfer learning models trained on large reaction databases can suggest retrosynthetic disconnections, aiding in the practical synthesis of computationally designed molecules. chemrxiv.org This is particularly useful for exploring new chemical space around the core scaffold.

By leveraging these advanced computational approaches, the exploration of the chemical space around this compound can be accelerated, leading to the faster identification of promising candidates for therapeutic or material science applications.

Q & A

Basic: What experimental methodologies are recommended for synthesizing Isoquinoline-4-carbohydrazide derivatives?

Answer:

Synthesis typically involves coupling isoquinoline-4-carbonyl chloride with hydrazine derivatives under anhydrous conditions. Key steps include:

- Reagent Selection : Use triethylamine as a base to neutralize HCl byproducts .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for high-purity yields .

- Characterization : Validate products via /-NMR, FT-IR (amide C=O stretch ~1650 cm), and mass spectrometry. For crystalline derivatives, X-ray diffraction (XRD) with SHELXL refinement ensures structural accuracy .

Basic: How should researchers resolve discrepancies in spectroscopic data for this compound derivatives?

Answer:

Contradictions in NMR or IR data often arise from tautomerism or solvent effects. Methodological approaches include:

- Variable-Temperature NMR : Probe dynamic equilibria (e.g., keto-enol tautomerism) .

- Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (B3LYP/6-31G* level) to identify dominant conformers .

- Crystallographic Cross-Verification : Use XRD to confirm solid-state structures, reducing ambiguity from solution-phase data .

Advanced: What computational strategies optimize the design of this compound-based inhibitors?

Answer:

Advanced workflows integrate:

- Docking Studies : Utilize AutoDock Vina or Schrödinger Suite with target proteins (e.g., HIV-1 integrase) to predict binding modes. Prioritize compounds with chelating groups (e.g., hydroxyl, carboxyl) for metal-ion interactions in catalytic sites .

- DFT Analysis : Calculate HOMO-LUMO gaps (B3LYP/6-311++G** level) to assess charge-transfer potential and nonlinear optical (NLO) properties .

- ADME Prediction : Apply SwissADME to evaluate drug-likeness (Lipinski’s rules, bioavailability) .

Advanced: How can researchers address crystallographic data contradictions in this compound polymorphs?

Answer:

Polymorph discrepancies require:

- High-Resolution XRD : Collect data at low temperature (100 K) to minimize thermal motion artifacts .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to explain packing variations .

- Validation Tools : Use PLATON or Mercury to check for missed symmetry elements or disorder .

Advanced: What criteria ensure robust structure-activity relationship (SAR) studies for this compound analogs?

Answer:

Adhere to FINER (Feasible, Novel, Ethical, Relevant) criteria :

- Systematic Substituent Variation : Test electron-withdrawing (e.g., -NO) and donating (e.g., -OCH) groups at positions 1, 3, and 6 .

- Data Normalization : Express bioactivity (e.g., IC) relative to a positive control (e.g., Raltegravir for anti-HIV assays) .

- Statistical Rigor : Apply multivariate analysis (PCA or QSAR) to correlate electronic/steric parameters with activity .

Methodological: How should researchers formulate hypothesis-driven questions for this compound projects?

Answer:

Use the PICO framework (Population, Intervention, Comparison, Outcome) :

- Example : "Does introducing a 4-hydroxyl group (Intervention) enhance the anti-HIV-1 activity (Outcome) of this compound derivatives (Population) compared to unsubstituted analogs (Comparison)?"

- Literature Integration : Cite prior SAR studies (e.g., 4-hydroxyquinoline-3-carbohydrazide derivatives ) to justify novelty.

Methodological: What protocols validate the purity and stability of this compound in biological assays?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.